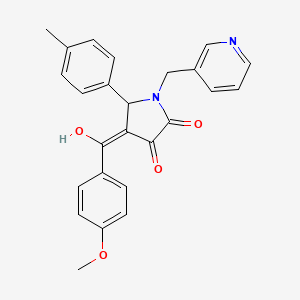

3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with substituents that modulate its physicochemical and biological properties. Key structural features include:

- 4-Methoxybenzoyl group: Aromatic electron-donating substituent at position 4, influencing solubility and electronic interactions .

- p-Tolyl group: Hydrophobic substituent at position 5, affecting lipophilicity and steric bulk .

Synthesis typically involves condensation of substituted aldehydes with β-keto amides, followed by cyclization and purification via recrystallization or chromatography .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-16-5-7-18(8-6-16)22-21(23(28)19-9-11-20(31-2)12-10-19)24(29)25(30)27(22)15-17-4-3-13-26-14-17/h3-14,22,28H,15H2,1-2H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREMDRLFSQCNTF-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known as TOSLAB 804287, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.42 g/mol

- CAS Number : 8343011

The compound features a pyrrolone core with various substituents that enhance its biological activity. The presence of methoxy and pyridine groups is particularly notable for their roles in modulating biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrrolones exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines, showing promising results:

These values suggest that the compound possesses potent antiproliferative activity, comparable to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death. Molecular dynamics simulations indicate that the compound interacts hydrophobically with target proteins, enhancing its efficacy against malignancies .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate that it could inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

A study involving rodent models of neurodegeneration demonstrated that administration of the compound resulted in:

- Reduced markers of oxidative stress.

- Improved cognitive function as assessed by behavioral tests.

This suggests potential applications for treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Pyridine Ring : Enhances solubility and biological interaction.

- Methoxy Group : Increases lipophilicity and may improve cell membrane permeability.

- Pyrrolone Core : Essential for maintaining the structural integrity necessary for biological activity.

Research indicates that modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

This compound belongs to the class of pyrrole derivatives, which are known for their broad spectrum of biological activities. Research indicates that derivatives of pyrrole can exhibit:

- Anticancer Activity : Studies have shown that pyrrole-based compounds can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancers. For instance, preliminary cell-based assays demonstrated that specific pyrrole derivatives led to significant reductions in cell viability among cancerous cells .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. Molecular docking studies suggest that the compound interacts effectively with these enzymes, indicating potential as an anti-inflammatory agent .

- Antimicrobial Effects : Some studies have highlighted the antimicrobial properties of pyrrole derivatives, suggesting their potential use in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrole ring can significantly influence biological activity. For example:

| Substituent | Biological Activity |

|---|---|

| Methoxy group | Enhances anticancer activity |

| Pyridine moiety | Increases enzyme inhibition |

| Hydroxy group | Contributes to anti-inflammatory effects |

Research has shown that modifications to the methoxy and hydroxy groups can enhance both solubility and bioactivity .

Synthetic Applications

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves several steps that can be optimized for efficiency:

- One-Pot Reactions : Recent advancements in synthetic methodologies have allowed for one-pot reactions that streamline the production of pyrrole derivatives without compromising yield or purity .

- Functionalization Strategies : Techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the pyrrole core, expanding its utility in drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Case Study 1 : A study conducted on a series of pyrrole derivatives demonstrated a marked improvement in anticancer activity when comparing compounds with different substituents. The study found that compounds with a methoxy group at the para position exhibited superior efficacy against breast cancer cell lines compared to their unsubstituted counterparts .

- Case Study 2 : In another investigation focusing on anti-inflammatory properties, a derivative similar to this compound was shown to significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the literature:

*Calculated based on molecular formulas.

Key Research Findings

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., 4-Methoxybenzoyl) : Improve solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in Compound 36) .

- Hydrophobic Substituents (e.g., p-Tolyl) : Increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Heteroaromatic Groups (e.g., Thiazol-2-yl in A2844/119997) : May improve binding to enzymes like matriptase but complicate synthesis .

Q & A

Q. Advanced

- Density Functional Theory (DFT) calculates bond dissociation energies to predict stability of the enol-keto tautomer .

- Molecular docking (AutoDock Vina) models interactions with enzymes like cyclooxygenase-2, leveraging the methoxybenzoyl group’s electron-donating effects .

- Molecular Dynamics (MD) simulations (AMBER force field) assess binding mode persistence in aqueous environments . Validate predictions with experimental IC50 values from kinase inhibition assays .

What analytical techniques confirm structural integrity post-synthesis?

Q. Basic

- 1H/13C NMR : Assign peaks for the pyrrolone carbonyl (δ ~170 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- HRMS : Verify molecular ion [M+H]+ at m/z 462.18 (theoretical) .

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches . Cross-validate with X-ray crystallography for absolute stereochemistry .

How to resolve discrepancies between theoretical and experimental spectral data?

Q. Advanced

- NMR chemical shift mismatches : Re-examine solvent effects (DMSO vs. CDCl3) and tautomeric equilibria using variable-temperature NMR .

- Mass spectrometry anomalies : Check for isotopic patterns (e.g., chlorine adducts) or in-source fragmentation .

- DFT refinement : Adjust computational parameters (e.g., solvent model: SMD) to align with experimental conditions .

How do substituents on the pyrrolone core affect physicochemical properties?

Q. Basic

- 4-Methoxybenzoyl : Enhances lipophilicity (logP ~3.2) and π-π stacking with aromatic residues .

- Pyridin-3-ylmethyl : Improves aqueous solubility via protonation at physiological pH .

- p-Tolyl group : Increases metabolic stability by blocking CYP450 oxidation .

What in vitro assays evaluate enzyme inhibition, and how to design controls?

Q. Advanced

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR). Include positive controls (gefitinib) and negative controls (DMSO vehicle) .

- Dose-response curves : Test 10 concentrations (1 nM–100 µM) in triplicate. Calculate IC50 with GraphPad Prism .

- Counter-screens : Assess selectivity against related enzymes (e.g., HER2) to rule off-target effects .

How to design stability studies under varied pH and temperature?

Q. Basic

- Forced degradation : Expose to pH 1–13 (HCl/NaOH buffers, 37°C, 72 hrs). Monitor degradation via HPLC .

- Thermal stability : Store at 40°C/75% RH (ICH Q1A guidelines). Quantify parent compound loss using LC-MS .

How to conduct SAR studies to identify critical functional groups?

Q. Advanced

- Systematic substitution : Replace the methoxy group with ethoxy, hydroxy, or halogens. Compare bioactivity in cytotoxicity assays .

- 3D-QSAR : Build CoMFA models using steric/electrostatic fields of analogs. Corrogate with IC50 data .

What solvent systems optimize recrystallization for high purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.